Noralfentanil-d3 Hydrochloride
Description
Noralfentanil-d3 Hydrochloride is a deuterated analog of Noralfentanil, a known human metabolite of the synthetic opioid Alfentanil . The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (²H), a stable isotope, at specific molecular positions. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated Noralfentanil in biological matrices.
Properties
Molecular Formula |
C₁₆H₂₂D₃ClN₂O₂ |
|---|---|
Molecular Weight |
315.85 |
Synonyms |
N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide-d3 Monohydrochloride; N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide-d3 Hydrochloride; Norsufentanil-d3 Hydrochloride; R 30451-d3 Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Noralfentanil-d3 Hydrochloride with structurally and functionally related compounds, focusing on molecular properties, applications, and research significance.
Key Findings :
Structural Divergence: this compound shares a piperidine-phenylpropanamide backbone with other fentanyl analogs but lacks substituents like cyclopropyl (cf. Cyclopropyl Norfentanyl) or N-methyl groups (cf. N-methyl Norcarfentanil) . Deuterium substitution distinguishes it from non-labeled analogs, reducing metabolic degradation and improving analytical precision .
Analytical Utility: Noralfentanil-d3 HCl is critical for differentiating endogenous and exogenous opioid metabolites in forensic toxicology, whereas Cyclopropyl Norfentanyl HCl is used to study designer opioid metabolism .
Thermodynamic and Solubility Properties: N-methyl Norcarfentanil HCl exhibits higher solubility in DMSO compared to deuterated analogs, which are typically prepared in methanol or acetonitrile .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Noralfentanil-d3 Hydrochloride with high isotopic purity, and how can deuterium incorporation efficiency be validated?
- Methodological Answer : Synthesis requires controlled deuteration at specific positions (e.g., phenyl rings or alkyl chains) using deuterated precursors. Isotopic purity (>98 atom% D) is achieved via repeated purification steps, such as recrystallization or chromatography. Validation involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and quantify isotopic enrichment . For example, NMR can distinguish between protonated and deuterated regions by analyzing peak splitting patterns, while MS detects mass shifts corresponding to deuterium substitution .
Q. How should researchers design experiments to assess this compound's stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing by exposing the compound to extreme conditions (e.g., pH 1–12, 40–60°C) and monitoring degradation via high-performance liquid chromatography (HPLC) . For instance, outlines HPLC protocols with >99% purity thresholds, which can be adapted to track degradation products. Stability-indicating methods, such as forced degradation studies , should validate that analytical procedures resolve parent compounds from impurities .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how can cross-reactivity with non-deuterated analogs be minimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Deuterated internal standards (e.g., Norfentanyl-d5) reduce matrix effects . To avoid cross-reactivity, optimize chromatographic separation using columns with high resolving power (e.g., C18 with 1.7 µm particle size) and monitor unique mass transitions for deuterated vs. non-deuterated forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?
- Methodological Answer : Conduct isotope effect studies to compare metabolic rates and binding affinities. For example, use in vitro microsomal assays to measure CYP450-mediated metabolism differences. ’s factorial design approach for hydrogels can be adapted to test variables like enzyme concentration and incubation time. Statistical tools (e.g., ANOVA) should identify significant deviations caused by deuterium’s kinetic isotope effect .
Q. What strategies are effective for identifying and characterizing trace impurities in this compound batches, particularly those introduced during deuteration?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and multivariate regression (e.g., support vector regression) to correlate impurity profiles with synthesis conditions. highlights SVR’s utility in distinguishing subtle spectral differences. Additionally, spiking experiments with suspected byproducts (e.g., non-deuterated residues) can confirm impurity identity via retention time and fragmentation pattern matching .
Q. How should experimental designs be optimized to study this compound’s receptor-binding kinetics while accounting for isotopic labeling artifacts?
- Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays with rigorous controls. For SPR, ’s gold array electrodes (TFGAs) provide a stable platform for immobilizing opioid receptors. Normalize binding data to non-deuterated analogs and apply kinetic models (e.g., Langmuir isotherm) to quantify affinity changes. Replicate experiments across multiple deuterated batches to control for labeling variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
